molecular formula C10H13N3O5 B101421 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide CAS No. 16392-68-0

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide

Cat. No.: B101421
CAS No.: 16392-68-0
M. Wt: 255.23 g/mol
InChI Key: NDIURPSCHWTXDC-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is an organic compound with the molecular formula C10H13N3O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of two methoxy groups, a nitro group, and an acetohydrazide moiety attached to a phenyl ring.

Preparation Methods

The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide typically involves the reaction of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical research.

    Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins and enzymes plays a crucial role in its biological activity .

Comparison with Similar Compounds

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it distinct and valuable for various research applications.

Biological Activity

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C10H13N3O5
  • Molecular Weight : 243.23 g/mol
  • CAS Number : 714789

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group and methoxy substituents enhances its reactivity and affinity towards specific enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
CompoundIC50 (µM)Cell Line
This compound6.19 ± 0.50HepG2
This compound5.10 ± 0.40MCF-7
Doxorubicin7.94 ± 0.60HepG2
Sorafenib9.18 ± 0.60HepG2

The compound exhibited a significant reduction in cell viability at concentrations comparable to established chemotherapeutic agents like doxorubicin and sorafenib, indicating its potential as an anticancer agent .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. The presence of methoxy groups is believed to enhance its electron-donating capacity, which is crucial for scavenging free radicals.

Case Studies and Research Findings

  • Study on HepG2 Cells :
    • Researchers evaluated the effects of various hydrazone derivatives, including this compound, on HepG2 cells.
    • Results indicated that this compound significantly inhibited cell proliferation with an IC50 value lower than that of several reference drugs .
  • In Vivo Studies :
    • Preliminary animal studies suggested that administration of the compound resulted in reduced tumor growth in xenograft models.
    • The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the phenyl ring were analyzed to determine their impact on biological activity.
    • It was found that the combination of methoxy and nitro groups significantly enhanced the anticancer efficacy compared to other derivatives lacking these substituents .

Properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5/c1-17-8-3-6(4-10(14)12-11)7(13(15)16)5-9(8)18-2/h3,5H,4,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIURPSCHWTXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)NN)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351944
Record name 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16392-68-0
Record name 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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